1-Methyl-4-nitro-1H-pyrazol-5-amine
Overview
Description
1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions. The reaction typically proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-4-nitro-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The nitro and amino groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to fit into the active sites of various enzymes, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
1-Methyl-5-amino-1H-pyrazole: Similar in structure but lacks the nitro group.
4-Nitro-1H-pyrazole: Lacks the methyl and amino groups.
1-Methyl-3-nitro-1H-pyrazole: Similar but with the nitro group in a different position.
Uniqueness: 1-Methyl-4-nitro-1H-pyrazol-5-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and binding properties. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in the study of biochemical interactions .
Biological Activity
1-Methyl-4-nitro-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a methyl group at position 1 and a nitro group at position 4. The presence of these functional groups significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study on its derivatives revealed potent antifungal effects against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming allicin but slightly less effective than tebuconazole (EC50 = 0.33 mg/L) . This suggests that modifications to the pyrazole structure can enhance its bioactivity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways in target organisms.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in fungal cells, leading to cell damage and death through lipid peroxidation and antioxidant enzyme modulation .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can enhance or modify its biological activity. For instance, the introduction of different substituents on the pyrazole ring can lead to compounds with improved efficacy against specific pathogens or cellular targets.
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Nitro group at position 4 | Antimicrobial, enzyme inhibition |
3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine | Bromophenyl substitution | Enhanced binding affinity |
N-benzyl derivatives | Benzyl substitution | Potential for anticancer activity |
Study on Antifungal Activity
A notable study evaluated the antifungal properties of various derivatives of 1-methyl-pyrazolamines. The compound designated as 7f demonstrated significant antifungal activity against Valsa mali, confirming the relevance of structural modifications in enhancing biological effectiveness .
Antibacterial Activity
Another derivative exhibited strong antibacterial properties against Pseudomonas syringae with a minimum inhibitory concentration (MIC90) value of 1.56 mg/L, surpassing several positive controls . These findings underscore the potential of pyrazole derivatives in developing new antimicrobial agents.
Properties
IUPAC Name |
2-methyl-4-nitropyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUPMZUMSWRWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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